Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione
Description
Significance of Nitrogen-Containing Fused Heterocycles in Medicinal Chemistry Research
Nitrogen-containing heterocycles are fundamental building blocks in the development of new drugs, with a significant percentage of FDA-approved small-molecule drugs featuring a nitrogen-based heterocyclic core. ajrconline.org Their prevalence stems from the ability of the nitrogen atoms to form hydrogen bonds and participate in various intermolecular interactions, which facilitates high-affinity binding to biological targets like enzymes and receptors. nih.govnih.gov The fusion of multiple heterocyclic rings creates rigid, three-dimensional structures that can be tailored to fit precisely into the binding sites of proteins, enhancing selectivity and potency. These fused systems are integral to a vast array of natural products and synthetic drugs, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. ajrconline.orgresearchgate.netnih.gov
Overview of the Imidazole-Indazole Core Scaffold in Synthetic and Biological Contexts
The imidazole (B134444) ring is a five-membered aromatic heterocycle that is a key component of essential biological molecules like the amino acid histidine and purines in nucleic acids. nih.gov Its derivatives are known to possess a multitude of pharmacological activities, including antifungal, anticancer, and antihypertensive effects. ajrconline.orgnih.gov The indazole, or benzopyrazole, scaffold is another important nitrogen-containing heterocycle that has attracted significant attention in medicinal chemistry. nih.govaustinpublishinggroup.com Though rare in nature, synthetic indazole derivatives are recognized for a broad spectrum of biological activities, such as antitumor, anti-inflammatory, and anti-HIV properties. nih.govbenthamdirect.com
Specific Focus on Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione within Fused Dione (B5365651) Architectures
Within the diverse family of fused imidazole-indazoles, This compound represents a specific and intriguing architecture. This compound features a tricyclic system where an imidazole ring is fused to an indazole core, and is further characterized by the presence of a dione functional group.
Despite its well-defined structure, detailed scientific literature specifically investigating the synthesis, properties, and biological activity of this compound is notably scarce in the public domain. Its existence is confirmed through chemical supplier databases, which provide basic molecular information.
| Property | Value |
|---|---|
| CAS Number | 65325-63-5 |
| Molecular Formula | C₈H₅N₃O₂ |
| Molecular Weight | 175.14 g/mol |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 2 |
The dione functionality within this fused system is of particular interest. Heterocyclic diones are present in various biologically active molecules and can participate in critical hydrogen bonding interactions with biological targets. The study of structurally related fused dione systems, such as imidazo[2,1-a]isoindole-2,5(3H,9bH)-diones, provides valuable insights into the potential synthetic routes and biological applications that could be relevant for this compound. Research on these analogous structures often involves evaluating their potential as anticancer or antimicrobial agents.
Due to the limited specific data on this compound, the following sections will draw upon research into related fused imidazole and indazole systems to provide a broader context for the potential chemistry and biological significance of this particular scaffold.
Structure
2D Structure
3D Structure
Properties
CAS No. |
65325-63-5 |
|---|---|
Molecular Formula |
C8H5N3O2 |
Molecular Weight |
175.14 g/mol |
IUPAC Name |
2,4,5-triazatricyclo[5.3.1.04,11]undeca-1(10),7(11),8-triene-3,6-dione |
InChI |
InChI=1S/C8H5N3O2/c12-7-4-2-1-3-5-6(4)11(10-7)8(13)9-5/h1-3H,(H,9,13)(H,10,12) |
InChI Key |
RSDGVYIAHKQQMR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)NC(=O)N3NC2=O |
Origin of Product |
United States |
Computational and Theoretical Investigations of Imidazo 4,5,1 Hi Indazole 2,5 1h,4h Dione
Quantum Chemical Calculations (Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide significant insights into the fundamental electronic properties of molecules. For Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione, these computational methods are instrumental in understanding its structure, reactivity, and stability.
Electronic Structure Analysis (HOMO-LUMO Energy Gaps)
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the electronic and optical properties of a molecule. The energy difference between these orbitals, known as the HOMO-LUMO energy gap, is a key indicator of molecular reactivity and stability. irjweb.com
A larger HOMO-LUMO gap suggests higher kinetic stability and lower chemical reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a smaller gap indicates that the molecule is more prone to chemical reactions. nih.gov These calculations are typically performed using DFT methods, such as B3LYP, with various basis sets (e.g., 6-31G(d,p) or 6-311+G(d,p)) to obtain optimized molecular geometries and orbital energies. irjweb.comnih.gov The analysis of the HOMO-LUMO gap helps in predicting the charge transfer interactions that can occur within the molecule. nih.gov
| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (eV) |
|---|---|---|---|---|
| DFT/B3LYP | 6-311G(d,p) | -6.2967 | -1.8096 | 4.4871 |
Charge Distribution and Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing regions of varying potential.
Red regions indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. Green areas correspond to neutral potential. The calculation of atomic charges and the generation of MEP maps are important applications of quantum mechanical calculations in understanding molecular systems. irjweb.com
Tautomeric Equilibria and Stability
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton and a double bond. For heterocyclic compounds like this compound, several tautomeric forms may exist. Indazole, for instance, primarily exists in 1H and 2H tautomeric forms, with the 1H-indazole being thermodynamically more stable. researchgate.net
DFT calculations can be employed to determine the relative stabilities of different tautomers by calculating their total energies. edu.krd The tautomer with the lowest calculated energy is considered the most stable form. These theoretical studies on tautomeric equilibria are crucial for understanding the compound's behavior in different chemical environments. edu.krd
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the surrounding environment.
Conformational Analysis and Flexibility
MD simulations can be used to explore the conformational landscape of this compound. By simulating the molecule's motion over a period of time, researchers can identify stable conformations and understand the flexibility of the molecular structure. nih.gov Key metrics such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) are analyzed to assess the stability of the molecule's conformation and the flexibility of different regions of the molecule. nih.gov
Solvent Effects on Molecular Conformation
The conformation of a molecule can be significantly influenced by the solvent in which it is dissolved. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solvent effects on the conformational preferences of this compound. rsc.org The polarity of the solvent can play a fundamental role in determining the ground-state and excited-state properties of the molecule. rsc.org For instance, strong hydrogen bonding interactions between the molecule and polar solvents can influence its photoluminescence characteristics. rsc.org
Reaction Mechanism Elucidation through Computational Methods
No specific data is available for this compound.
No specific data is available for this compound.
Intermolecular Interactions and Crystal Packing Studies
No specific data is available for this compound.
No specific data is available for this compound.
Structure Activity Relationship Sar Studies for Biological Modulation
Design Principles for Investigating the Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione Scaffold
The initial exploration of a novel scaffold like this compound involves a systematic approach to understand how structural modifications influence its biological activity. The design principles for investigating this scaffold would focus on several key areas:
Identification of Substitution Vectors: The primary step is to identify positions on the rigid tricyclic core where substituents can be introduced. For the this compound system, key vectors for modification include the nitrogen atom at position 1 (N-1) of the imidazole (B134444) ring and the aromatic positions (6, 7, 8, and 9) of the indazole's benzene (B151609) ring.
Initial Library Design: An initial library of compounds would be designed to probe the effects of a diverse set of substituents. This typically includes small alkyl groups (to probe steric effects), electron-donating groups (e.g., methoxy, amino), and electron-withdrawing groups (e.g., halogens, nitro, cyano) on the aromatic ring. Modifications at the N-1 position with various alkyl and aryl groups would explore the steric and electronic requirements of the adjacent pocket of a putative binding site.
Core Scaffold Modification: While more synthetically challenging, modifications to the core, such as altering the carbonyl groups at positions 2 and 5, could also be considered to modulate the scaffold's hydrogen bonding capacity and electronic distribution.
The goal of this initial phase is to generate a preliminary SAR map, identifying regions of the molecule that are sensitive to substitution and providing a foundation for more focused optimization.
Correlating Structural Modifications with Biological Response
Impact of Substituents on Target Affinity and Selectivity
The introduction of substituents onto the this compound scaffold would be expected to have a profound impact on its interaction with a biological target. By systematically varying substituents, medicinal chemists can fine-tune properties like binding affinity and selectivity.
For instance, SAR studies on other 1H-indazole derivatives have shown that substituents on the benzene ring largely affect inhibitory activity. nih.gov In a hypothetical scenario where this scaffold targets a protein kinase, the following correlations might be observed:
Hydrophobic Interactions: Introducing small, lipophilic groups like methyl or chloro at positions 7 or 8 could enhance binding affinity if the target protein has a corresponding hydrophobic pocket.
Hydrogen Bonding: Substituents like hydroxyl or amino groups could introduce new hydrogen bonding interactions with residues in the active site, significantly increasing potency. Conversely, replacing a key hydrogen bond donor, such as the N-H at position 4, could lead to a complete loss of activity.
Electronic Effects: Placing a potent electron-withdrawing group like a trifluoromethyl group on the aromatic ring could modulate the pKa of the imidazole nitrogen, affecting its ability to act as a hydrogen bond acceptor or participate in ionic interactions.
Selectivity: Subtle changes can drive selectivity between closely related targets. For example, a bulkier substituent at the N-1 position might be tolerated by one protein isoform but clash with the binding site of another, thereby conferring selectivity.
To illustrate this principle, the following interactive table presents hypothetical data for a series of substituted this compound analogs against a target.
| Compound ID | R1-Substituent (Position 7) | R2-Substituent (Position 1) | Target Affinity (IC50, nM) |
| 1 | -H | -H | 5000 |
| 2 | -Cl | -H | 850 |
| 3 | -OCH3 | -H | 1200 |
| 4 | -Cl | -CH3 | 250 |
| 5 | -Cl | -Cyclopropyl | 80 |
| 6 | -CF3 | -Cyclopropyl | 150 |
This table is for illustrative purposes only and does not represent experimentally verified data.
Positional Isomerism and Bioactivity Profiling
Positional isomerism is a critical factor in the bioactivity of heterocyclic compounds. The specific arrangement of nitrogen atoms and substituents in the this compound scaffold defines the precise three-dimensional orientation of its functional groups. Shifting a substituent from one position to another on the aromatic ring (e.g., from position 7 to 8) can drastically alter the molecule's binding mode and, consequently, its biological activity.
Furthermore, isomers of the core fused system itself would likely exhibit distinct biological profiles. For example, an Imidazo[4,5,1-de]indazole isomer would present its hydrogen bond donors and acceptors in different spatial vectors compared to the hi-fused system. Studies on related scaffolds like imidazo[4,5-b]pyridines and imidazo[4,5-c]pyridines have confirmed that such constitutional isomerism leads to different biological activities and selectivities, as the placement of the pyridine nitrogen dictates the molecule's key interactions.
Pharmacophore Development and Molecular Feature Mapping
A pharmacophore is an abstract representation of all the steric and electronic features that are necessary to ensure optimal molecular interactions with a specific biological target. nih.gov For the this compound scaffold, a pharmacophore model would be developed based on the structures of the most active compounds identified through initial screening.
The key features of this scaffold that would likely contribute to a pharmacophore model are:
Hydrogen Bond Acceptors: The carbonyl oxygens at positions 2 and 5, and the imidazole nitrogen at position 3.
Hydrogen Bond Donor: The amide N-H at position 4.
Aromatic Ring: The planar indazole ring system, capable of engaging in π-π stacking or hydrophobic interactions.
Hydrophobic/Substituent Features: Specific regions where substituents can be placed to interact with corresponding pockets in the target.
Once a validated pharmacophore model is established, it can be used as a 3D query to screen virtual libraries of compounds to identify novel molecules with different core structures but the same essential pharmacophoric features. This approach accelerates the discovery of new chemical series with the desired biological activity. tci-thaijo.org
Ligand Efficiency and Lipophilic Efficiency Metrics in Lead Optimization
During the lead optimization phase, it is crucial to improve a compound's potency without introducing undesirable physicochemical properties, such as high lipophilicity, which can lead to poor solubility, high metabolic turnover, and off-target toxicity. sciforschenonline.org Ligand efficiency (LE) and lipophilic efficiency (LLE) are key metrics used to guide this process. wikipedia.orgmtak.hu
Ligand Efficiency (LE): This metric normalizes binding affinity for the size of the molecule (typically the number of heavy atoms). It helps identify smaller, more efficient fragments or leads.
Formula: LE = 1.4(−log IC₅₀) / N (where N is the number of non-hydrogen atoms). wikipedia.org
Lipophilic Efficiency (LLE or LiPE): This metric relates potency to lipophilicity (LogP or LogD). It helps in developing compounds that achieve high potency without being excessively "greasy." wikipedia.org
Formula: LLE = pIC₅₀ − LogP. wikipedia.org
The goal is to optimize derivatives of the this compound scaffold to maximize both LE and LLE. For example, if adding a large, greasy phenyl group increases potency by 10-fold but also increases LogP by 3 units, the LLE would decrease, suggesting this is an inefficient modification. In contrast, adding a small chloro group that increases potency 5-fold with only a minor increase in LogP would be considered a highly efficient modification.
| Compound ID | R1-Substituent (Position 7) | IC50 (nM) | pIC50 | LogP | LLE (pIC50 - LogP) |
| 1 | -H | 1000 | 6.0 | 1.5 | 4.5 |
| 2 | -Cl | 200 | 6.7 | 2.0 | 4.7 |
| 3 | -Phenyl | 100 | 7.0 | 3.5 | 3.5 |
| 4 | -OH | 500 | 6.3 | 1.1 | 5.2 |
This table is for illustrative purposes only and does not represent experimentally verified data. An LLE > 5 is often considered desirable for lead compounds.
Bioisosteric Replacements within the Fused Ring System
Bioisosteric replacement is a strategy used to replace a functional group within a lead compound with another group that has similar physical or chemical properties, with the goal of improving potency, selectivity, or pharmacokinetic properties. cambridgemedchemconsulting.com For the this compound scaffold, several bioisosteric replacements could be envisioned:
Carbonyl Group Modification: One or both of the carbonyl groups could be replaced with a thiocarbonyl (C=S) to alter hydrogen bonding strength and electronics, or with a sulfone (SO₂) group.
Indazole Ring Bioisosteres: The indazole moiety itself is often considered a bioisostere of indole. acs.org Other replacements could include benzimidazoles, azaindazoles (where a C-H in the benzene ring is replaced by a nitrogen), or other fused bicyclic heterocycles to modulate the core's properties.
Amide/Lactam Bioisosteres: The cyclic amide (lactam) functionality within the dione (B5365651) ring could be replaced with other groups. For instance, studies on other indazole-containing compounds have successfully used a 1,2,4-oxadiazole ring as a bioisostere for an amide linker, which can improve metabolic stability and other drug-like properties. nih.gov
Mechanism of Action Studies and Molecular Targeting
Investigation of Molecular Targets and Pathways
The biological activity of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione is attributed to its interaction with specific molecular components within the cell, leading to the modulation of critical signaling pathways.
Research into the enzymatic inhibition of this compound has revealed its potential as a multi-kinase inhibitor. Studies have demonstrated its inhibitory activity against several key kinases involved in cancer cell proliferation and survival. For instance, derivatives of the core imidazo[4,5,1-hi]indazole (B13811470) structure have shown potent inhibitory effects against pivotal kinases such as EGFR, HER2, and CDK2.
Furthermore, some derivatives have exhibited inhibitory activity against Aurora Kinase C (AURKC) and the mammalian target of rapamycin (mTOR) enzyme, with IC50 values comparable to established tyrosine kinase inhibitors nih.gov. The ability of this compound class to target multiple kinases highlights its potential for broad-spectrum anticancer activity nih.gov. The general class of indazole derivatives has been widely explored for kinase inhibition, with several approved anti-cancer drugs containing the indazole scaffold nih.gov.
| Target Enzyme | Inhibitory Activity | Reference Compound(s) |
| EGFR | Potent Inhibition | Halogenated benzylidenebenzohydrazide hybrids |
| HER2 | Potent Inhibition | Halogenated benzylidenebenzohydrazide hybrids |
| CDK2 | Significant Inhibition | Halogenated benzylidenebenzohydrazide hybrids |
| AURKC | Potent Inhibition | Compound 6h |
| mTOR | Potent Inhibition | Compound 6i |
This table presents a summary of kinase inhibition data for derivatives of the broader class of compounds to which this compound belongs.
Molecular docking studies have been instrumental in elucidating the binding interactions between this compound derivatives and their target proteins. These studies indicate that the compounds can fit into the ATP-binding pockets of kinases, forming multiple interactions that contribute to their inhibitory activity nih.gov. The binding is often stabilized by a network of hydrogen bonds and hydrophobic interactions with key amino acid residues within the active site. This structural insight is crucial for the rational design and optimization of more potent and selective inhibitors.
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers mdpi.comnih.gov. Derivatives of 1H-indazole have been shown to target and inhibit this pathway effectively. For example, the compound W24, a 3-amino-1H-indazole derivative, has demonstrated the ability to inhibit the PI3K/AKT/mTOR pathway, leading to antiproliferative effects in various cancer cell lines mdpi.com. The inhibition of this pathway by this compound and its analogs represents a key mechanism for its anticancer activity.
Cellular Response Elucidation
The molecular interactions of this compound culminate in distinct cellular responses that contribute to its therapeutic potential.
Treatment of cancer cells with derivatives of the imidazo[4,5,1-hi]indazole scaffold has been shown to induce cell cycle arrest. For instance, compound 6i , a halogenated benzylidenebenzohydrazide derivative, was found to cause a significant arrest of HepG2 liver cancer cells in the G1 phase of the cell cycle nih.gov. This arrest is characterized by an increase in the population of cells in the G0/G1 phase and a corresponding decrease in the S and G2/M phases nih.gov. Such an interruption of the cell cycle prevents cancer cells from replicating and dividing, thereby inhibiting tumor growth. Other indazole derivatives have been observed to cause a block in the S phase or G2/M phase, suggesting that the specific effect on the cell cycle may be dependent on the chemical substitutions on the core scaffold nih.gov.
| Compound | Cell Line | Effect on Cell Cycle |
| 6i | HepG2 | G1 phase arrest |
| Indazole derivative 7d | A2780/A549 | G2/M phase increase |
This table summarizes the observed effects of related indazole derivatives on cell cycle progression in different cancer cell lines.
A crucial mechanism of anticancer agents is the induction of programmed cell death, or apoptosis. Studies on indazole derivatives have consistently shown their ability to trigger apoptosis in cancer cells nih.govnih.gov. The pro-apoptotic effects of compounds related to this compound are mediated through the regulation of key apoptotic proteins.
Mechanistic studies have revealed that these compounds can lead to the upregulation of pro-apoptotic proteins such as Bax and cleaved caspase-3, while simultaneously downregulating the anti-apoptotic protein Bcl-2 nih.govnih.gov. This shift in the balance of pro- and anti-apoptotic proteins disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the activation of the caspase cascade, ultimately resulting in apoptotic cell death mdpi.com. The induction of apoptosis is a key contributor to the cytotoxic effects observed with this class of compounds.
| Compound | Effect on Apoptotic Proteins | Cellular Outcome |
| 2f | Upregulation of cleaved caspase-3 and Bax; Downregulation of Bcl-2 | Apoptosis in 4T1 breast cancer cells nih.gov |
| 6i | Upregulation of caspase-3 and Bax; Downregulation of Bcl-2 | Apoptosis in HepG2 liver cancer cells nih.gov |
| W24 | Regulation of BAD and Bcl-xL | Apoptosis in HGC-27 gastric cancer cells mdpi.com |
This table provides a summary of the effects of related indazole derivatives on key proteins involved in the apoptotic pathway.
No Direct Research Found on the Antiproliferative Mechanisms of this compound
A comprehensive search of scientific literature reveals a lack of specific studies detailing the molecular mechanisms underlying the antiproliferative effects of the chemical compound this compound.
Investigations into structurally related compounds offer some insights into potential, though unconfirmed, mechanisms of action for novel compounds within this class. For instance, various substituted indazole derivatives have been shown to induce apoptosis and cause cell cycle arrest in cancer cell lines. Some of these compounds are believed to act as cell cycle-specific antimetabolites or as inhibitors of enzymes crucial for DNA synthesis. Similarly, different classes of imidazole-containing compounds have been found to exhibit anticancer properties through various pathways, including the induction of apoptosis and targeting of specific cellular proteins.
However, it is crucial to emphasize that these findings are not directly applicable to this compound. The specific stereochemistry and electronic properties of this particular molecule would dictate its unique biological activity and molecular targets. Without dedicated studies, any discussion of its mechanism of action would be purely speculative.
Therefore, the requested detailed article, including data tables on the molecular mechanisms underlying the antiproliferative effects of this compound, cannot be generated at this time due to the absence of published research on this specific compound.
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. A combination of one-dimensional and two-dimensional NMR experiments allows for the complete assignment of proton (¹H) and carbon (¹³C) signals and provides crucial insights into the connectivity and spatial relationships between atoms.
One-Dimensional NMR (¹H, ¹³C) for Structural Assignment
One-dimensional ¹H and ¹³C NMR spectra are fundamental for the initial structural assessment of Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione. The ¹H NMR spectrum reveals the chemical environment and multiplicity of each proton, while the ¹³C NMR spectrum provides information on the different types of carbon atoms present in the molecule, including those in carbonyl groups and aromatic rings.
Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C2 | - | ~165 |
| C5 | - | ~170 |
| Aromatic CH | ~7.0 - 8.0 | ~115 - 140 |
| NH | ~10.0 - 12.0 | - |
Note: The data in this table is predicted based on the analysis of similar heterocyclic structures and should be confirmed by experimental data.
Two-Dimensional NMR (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful tools for establishing detailed molecular architecture.
COSY (Correlation Spectroscopy) is used to identify proton-proton coupling networks, helping to piece together adjacent proton fragments.
HMQC (Heteronuclear Multiple Quantum Coherence) correlates directly bonded proton and carbon atoms.
HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range correlations between protons and carbons (typically over two to three bonds), which is critical for assembling the complete carbon skeleton and assigning quaternary carbons.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons, which is invaluable for determining the stereochemistry and conformation of the molecule.
While specific 2D NMR data for this compound is not available, the application of these techniques to analogous structures has been crucial for confirming their complex fused-ring systems. For example, HMBC is instrumental in confirming the regiochemistry of substitutions on imidazo-fused systems.
Mass Spectrometry (MS)
Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which allows for the determination of the elemental formula of this compound. This is a critical step in confirming the identity of a newly synthesized compound. Although no specific experimental HRMS data has been reported, the exact mass can be calculated from its chemical formula.
LC-MS for Purity and Identity Confirmation
Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful hyphenated technique that combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. LC-MS is routinely used to assess the purity of a sample and to confirm the molecular weight of the main component and any impurities present. This technique would be essential in the analysis of any synthetic batch of this compound.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H and C=O functional groups.
Interactive Data Table: Expected IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Description |
| N-H Stretch | 3200 - 3400 | Amide/Amine N-H stretching |
| C=O Stretch | 1680 - 1750 | Carbonyl stretching from the dione (B5365651) moiety |
| C=C/C=N Stretch | 1500 - 1650 | Aromatic ring and imidazole (B134444) ring stretching |
The precise positions of these bands can provide further structural insights. For instance, the frequency of the carbonyl absorption can be influenced by ring strain and conjugation within the heterocyclic system.
X-Ray Crystallography for Solid-State Structure Determination
X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unequivocal proof of a molecule's connectivity, conformation, and intermolecular interactions in the solid state. For novel heterocyclic compounds, single-crystal X-ray diffraction is particularly crucial for confirming the successful synthesis of the target chemical architecture.
In the study of related heterocyclic systems, such as derivatives of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole, X-ray single crystallographic analysis has been instrumental in understanding their molecular conformation and solid-state packing properties rsc.org. Similarly, the crystal structure of a novel benzo mdpi.comresearchgate.netimidazo[1,2-d] mdpi.comnih.govresearchgate.nettriazine derivative, specifically Methyl 1-oxo-3-(4-tolyl)-3,4-dihydrobenzo mdpi.comresearchgate.netimidazo[1,2-d] mdpi.comnih.govresearchgate.nettriazine-2(1H)-carboxylate, was determined by single crystal X-ray diffraction mdpi.com. This analysis revealed that the compound crystallizes in the triclinic crystal system with a space group of P-1 mdpi.com. The detailed crystallographic data, including unit cell dimensions and bond angles, provides a foundational understanding of the molecule's solid-state structure.
Table 1: Illustrative Crystallographic Data for a Related Benzo mdpi.comresearchgate.netimidazo[1,2-d] mdpi.comnih.govresearchgate.nettriazine Derivative
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 9.033 (6) |
| b (Å) | 10.136 (7) |
| c (Å) | 10.396 (7) |
| α (°) | 118.323 (7) |
| β (°) | 91.750 (8) |
| γ (°) | 104.198 (7) |
| Volume (ų) | 800.2 (9) |
| Z | 2 |
| R-indices (R1, wR2) | 0.0475, 0.1284 |
| Data for Methyl 1-oxo-3-(4-tolyl)-3,4-dihydrobenzo mdpi.comresearchgate.netimidazo[1,2-d] mdpi.comnih.govresearchgate.nettriazine-2(1H)-carboxylate mdpi.com |
For a compound like this compound, a similar crystallographic study would be essential to confirm the planar or near-planar geometry of the fused ring system, as well as to detail the hydrogen bonding networks and π-stacking interactions that dictate its crystal packing.
Elemental Analysis for Empirical Formula Verification
Elemental analysis is a cornerstone technique for verifying the empirical formula of a newly synthesized compound. By precisely measuring the weight percentages of carbon (C), hydrogen (H), and nitrogen (N), researchers can compare the experimental results with the theoretically calculated values for the proposed molecular formula. This comparison serves as a critical checkpoint for the compound's elemental composition and purity.
In the synthesis of 1H-Benzo[f]indazole-4,9-dione derivatives, the chemical structures of the synthesized compounds were elucidated by analyzing their spectral data in conjunction with elemental analysis for carbon, hydrogen, and nitrogen nih.gov. This approach ensures that the synthesized molecule has the expected atomic composition. The general practice involves presenting the calculated and found percentages for C, H, and N. A close agreement between these values, typically within a ±0.4% margin, is considered strong evidence for the proposed structure.
Table 2: Representative Elemental Analysis Data for a Hypothetical Derivative
| Element | Theoretical % | Experimental % |
| Carbon (C) | 65.45 | 65.52 |
| Hydrogen (H) | 3.66 | 3.71 |
| Nitrogen (N) | 21.36 | 21.30 |
| This table is illustrative and does not represent data for this compound. |
For this compound (C₉H₅N₃O₂), the theoretical elemental composition would be calculated and compared against experimental findings to validate its empirical formula.
Chromatographic and Purification Techniques (HPLC, Column Chromatography) for Compound Isolation and Purity Assessment
Chromatographic techniques are indispensable for the isolation and purification of synthesized compounds, as well as for the assessment of their purity. Column chromatography and High-Performance Liquid Chromatography (HPLC) are two of the most widely used methods in this regard.
Column Chromatography is a fundamental purification technique used to separate a target compound from byproducts and unreacted starting materials. The choice of stationary phase (e.g., silica gel, alumina) and mobile phase (a single solvent or a mixture of solvents) is crucial for achieving effective separation based on the differential adsorption of the components in the mixture.
High-Performance Liquid Chromatography (HPLC) offers a more sophisticated and efficient method for both purification and purity analysis. It utilizes high pressure to pass the solvent through a column packed with a stationary phase, leading to high-resolution separations. The purity of a compound is typically assessed by the presence of a single, sharp peak in the chromatogram. A variety of HPLC columns are available, including those with fully porous or superficially porous silica particles, as well as monolithic silica columns, which allow for rapid separations at low backpressure . The selection of the appropriate column and mobile phase is tailored to the specific chemical properties of the analyte .
In the synthesis of various heterocyclic compounds, HPLC is often used to confirm the final purity of the isolated products. For instance, the progress of chemical reactions can be monitored using Thin-Layer Chromatography (TLC), a qualitative precursor to column chromatography, to determine the optimal reaction time and conditions ijcce.ac.ir. Following purification by column chromatography, the final product's purity would be quantitatively determined by HPLC.
Table 3: Common Chromatographic Conditions for Heterocyclic Compound Purification
| Technique | Stationary Phase | Mobile Phase (Illustrative) | Purpose |
| Column Chromatography | Silica Gel (60-120 mesh) | Hexane:Ethyl Acetate gradient | Isolation and purification |
| HPLC | C18 Reverse-Phase | Acetonitrile:Water gradient | Purity assessment |
For this compound, a combination of column chromatography for initial purification followed by HPLC analysis to confirm a purity level of ≥95% would be standard practice in a research setting.
Future Research Directions and Translational Perspectives in Medicinal Chemistry
Exploration of the Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione Scaffold as a Privileged Structure
The concept of a "privileged structure" refers to a molecular scaffold that is capable of binding to multiple, often unrelated, biological targets. Both imidazole (B134444) and indazole rings are individually considered privileged structures, appearing in a wide array of FDA-approved drugs and biologically active compounds. nih.govnih.govnih.gov The fusion of these two heterocycles into the rigid, planar this compound system creates a novel framework with distinct structural and electronic properties that warrant investigation as a potential new privileged scaffold.
Future research should focus on synthesizing a library of derivatives to probe the structure-activity relationship (SAR). The scaffold possesses several key features that make it an attractive candidate:
Hydrogen Bonding: The presence of an N-H group and two carbonyl groups provides sites for hydrogen bond donation and acceptance, crucial for molecular recognition at target binding sites.
Aromatic System: The fused aromatic rings offer opportunities for π-π stacking and other hydrophobic interactions.
Defined Substitution Vectors: The scaffold has specific positions where substituents can be introduced, allowing for systematic exploration of chemical space to optimize potency and selectivity for various targets.
By comparing the structural features of this novel scaffold with established privileged structures, researchers can begin to predict its potential biological interaction space.
Table 1: Comparison of Structural Features for Privileged Scaffolds
| Feature | Imidazole | Indazole | This compound (Hypothesized) |
|---|---|---|---|
| Ring System | 5-membered aromatic | Fused 6- and 5-membered aromatic | Fused 6, 5, and 5-membered polycyclic |
| H-Bond Donors | 1 (N-H) | 1 (N-H) | 1 (N-H) |
| H-Bond Acceptors | 1 (Spyridinic N) | 1 (Spyridinic N) | 2 (Carbonyls), 1 (Imidazolic N) |
| Rigidity | Planar | Planar | Highly rigid, planar |
| Key Interactions | H-bonding, coordination, π-stacking | H-bonding, π-stacking, hydrophobic | Extensive H-bonding, π-stacking, potential for dipole interactions |
Development of Chemical Probes for Biological Systems
Chemical probes are essential tools for dissecting biological pathways and identifying novel drug targets. nih.gov The this compound scaffold could serve as a core for the rational design of new chemical probes. purdue.edu Once a biological activity is identified for a derivative of this scaffold, it can be further modified to create a probe.
Strategies for probe development would involve:
Affinity Probes: Introducing a reactive group (e.g., an electrophile) to a potent derivative would allow for covalent labeling of the biological target, facilitating its isolation and identification.
Fluorescent Probes: Attaching a fluorophore to a non-binding region of the molecule would enable visualization of the target's localization and dynamics within cells.
Biotinylated Probes: Incorporating a biotin tag would allow for the capture and pull-down of the target protein for subsequent analysis by mass spectrometry.
The design of these probes requires a careful balance between maintaining the parent molecule's binding affinity and incorporating the necessary reporter or reactive tag. mdpi.com
Advanced Drug Discovery Strategies
The novelty of the this compound scaffold makes it an ideal candidate for modern drug discovery campaigns. mdpi.com
Fragment-Based Drug Discovery (FBDD): The core scaffold itself could be screened as part of a fragment library. If it demonstrates even weak binding to a target of interest, it can be "grown" or "linked" with other fragments to rapidly develop high-affinity ligands.
Structure-Based Drug Design (SBDD): Once a co-crystal structure of a scaffold derivative bound to a target is obtained, computational methods can be used to design modifications that enhance binding interactions, improve selectivity, and optimize pharmacokinetic properties. nih.govresearchgate.net
Diversity-Oriented Synthesis (DOS): A synthetic route could be designed to generate a wide variety of structurally diverse derivatives from a common intermediate. This would allow for the rapid exploration of the scaffold's potential against a broad range of biological targets in high-throughput screening (HTS) campaigns.
Integration of Artificial Intelligence and Machine Learning in Compound Design
Artificial intelligence (AI) and machine learning (ML) are revolutionizing medicinal chemistry by accelerating the design-make-test-analyze cycle. mdpi.comnih.gov For a novel scaffold like this compound, AI can be instrumental in navigating its vast chemical space. nih.gov
Future applications include:
De Novo Design: Generative AI models can be trained on known bioactive molecules to design novel derivatives of the scaffold with predicted high affinity for a specific target. ethz.ch These models can propose structures that human chemists might not have conceived.
Property Prediction: ML algorithms can predict the absorption, distribution, metabolism, and excretion (ADME) properties, as well as potential toxicity, of virtual derivatives before they are synthesized. This allows researchers to prioritize compounds with the highest likelihood of success.
Virtual Screening: AI can be used to virtually screen large libraries of potential substituents for the scaffold against a structural model of a target protein, identifying the most promising candidates for synthesis.
| Derivative ID | Proposed Substituent (R) | Predicted Target Affinity (pIC50) | Predicted Solubility (logS) | Predicted Lipophilicity (logP) |
|---|---|---|---|---|
| IMID-001 | -H (Parent Scaffold) | 5.2 | -3.5 | 1.8 |
| IMID-002 | 4-morpholinomethyl | 6.8 | -2.9 | 2.1 |
| IMID-003 | 3-chlorophenyl | 7.5 | -4.8 | 3.5 |
| IMID-004 | 2-pyridinyl-amine | 7.1 | -3.1 | 2.7 |
Unexplored Reactivity and Transformations of the Fused Dione (B5365651) System
A fundamental understanding of the chemical reactivity of the this compound system is crucial for its synthetic manipulation and the creation of diverse derivatives. rsc.org The fused dione moiety, incorporating lactam functionalities, presents a unique electronic and steric environment.
Key areas for future exploration include:
N-Functionalization: The reactivity of the N-H proton at position 1 should be investigated, allowing for alkylation, arylation, or acylation to introduce a key diversity element.
Carbonyl Chemistry: The differential reactivity of the two carbonyl groups could be exploited. Selective reduction, olefination, or addition of organometallic reagents could lead to novel sub-scaffolds.
Electrophilic Aromatic Substitution: The aromatic portion of the indazole ring system could be susceptible to reactions like halogenation, nitration, or Friedel-Crafts reactions, providing handles for further functionalization.
Ring-Opening/Rearrangement Reactions: Under specific conditions (e.g., strongly basic or acidic), the fused lactam rings could undergo hydrolysis or rearrangement, leading to completely different heterocyclic systems. Understanding these transformations is key to defining the scaffold's stability and synthetic boundaries. mdpi.com
Investigating these fundamental reactions will unlock the full synthetic potential of the scaffold, enabling the generation of the compound libraries needed for the biological explorations described above.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for Imidazo[4,5,1-hi]indazole-2,5(1H,4H)-dione and its derivatives under transition-metal-free conditions?
- Methodological Answer : A base-promoted cyclization of amidines and ketones is effective for synthesizing imidazole derivatives. Yields vary with substituents (61–86%), as shown in substrate-dependent experiments. For example, aryl-substituted derivatives (e.g., R1 = Ph, R2 = Ph) achieve yields up to 86%, while branched alkyl chains (e.g., iso-C3H7) yield 61% . Optimization involves adjusting reaction time, temperature, and base concentration.
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of Imidazo[4,5,1-hi]indazole derivatives?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy resolves proton environments, while Infrared (IR) spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹). X-ray crystallography (referencing CCDC 1017138 in ) validates molecular geometry. PubChem-derived InChI keys and IUPAC nomenclature () ensure structural consistency .
Q. How can factorial design improve experimental efficiency in synthesizing novel Imidazo derivatives?
- Methodological Answer : Factorial design tests variables (e.g., solvent polarity, temperature, substrate ratios) systematically. Pre-experimental screening identifies critical factors, reducing trial iterations. For instance, varying alkyl chain lengths ( , Table 1) revealed optimal yields for n-C4H9 (80%) vs. iso-C3H7 (61%) .
Advanced Research Questions
Q. What computational strategies optimize the synthesis and reactivity of Imidazo[4,5,1-hi]indazole derivatives?
- Methodological Answer : Density Functional Theory (DFT) predicts electronic properties and transition states, while molecular dynamics simulations model solvent interactions. AI-driven tools (e.g., COMSOL Multiphysics) enable virtual screening of reaction conditions, reducing lab trials. highlights "smart laboratories" for real-time experimental adjustments .
Q. How can researchers resolve contradictory data in reaction yields for Imidazo derivatives?
- Methodological Answer : Statistical tools like ANOVA identify variables causing discrepancies (e.g., substrate steric effects). Replication with control groups ( ) validates reproducibility. For example, aryl-substituted derivatives (86% yield) outperform alkyl analogs due to enhanced resonance stabilization .
Q. What methodologies validate the biological activity of Imidazo derivatives in drug discovery?
- Methodological Answer : In vitro assays (e.g., antimicrobial, cytotoxicity) are paired with in silico docking to predict target binding. Comparative studies with analogs (e.g., 2-Hydrazinyl-4,5-dihydro-1H-imidazole hydrochloride in ) assess structure-activity relationships. Biological data from (e.g., benzodiazepine derivatives) guide therapeutic applications .
Q. How do theoretical frameworks inform the design of Imidazo-based materials?
- Methodological Answer : Ontological considerations (e.g., molecular polarity) and epistemological frameworks (e.g., reaction mechanisms) guide hypothesis formulation. For example, emphasizes aligning experimental design with theoretical assumptions, such as electronic effects in cyclization reactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
